Secretin acetate

Vue d'ensemble

Description

La sécrétine, porcine, également connue sous le nom d’acétate de sécrétine porcine, est une hormone peptidique composée de 27 acides aminés. Elle est principalement impliquée dans la régulation de l’homéostasie de l’eau dans tout l’organisme et influence l’environnement du duodénum en régulant les sécrétions dans l’estomac, le pancréas et le foie. La sécrétine a été la première hormone à être identifiée et est utilisée dans divers tests diagnostiques pour évaluer la fonction pancréatique et d’autres troubles gastro-intestinaux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la sécrétine, porcine, implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus commence par la fixation de l’acide aminé C-terminal à une résine solide. L’ajout séquentiel d’acides aminés protégés suit, chaque acide aminé étant couplé à la chaîne peptidique en croissance. Les groupes protecteurs sont éliminés, et le peptide est clivé de la résine. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour atteindre la pureté souhaitée .

Méthodes de production industrielle

La production industrielle de la sécrétine, porcine, suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés capables de gérer de grandes quantités de réactifs et de résines. Le peptide synthétisé est ensuite soumis à des mesures rigoureuses de purification et de contrôle qualité pour garantir la cohérence et l’efficacité. Le produit final est lyophilisé et stocké dans des conditions spécifiques pour maintenir la stabilité .

Analyse Des Réactions Chimiques

Types de réactions

La sécrétine, porcine, subit principalement des réactions de formation et de clivage de liaisons peptidiques au cours de sa synthèse. Elle ne participe généralement pas aux réactions d’oxydation, de réduction ou de substitution dans des conditions physiologiques. elle peut être modifiée par des réactions chimiques pour améliorer sa stabilité ou son activité.

Réactifs et conditions courants

Réactifs de couplage : N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tétraméthyl-uronium-hexafluoro-phosphate (HBTU)

Groupes protecteurs : Fluorenylméthyloxycarbonyl (Fmoc), t-Butyloxycarbonyl (Boc)

Réactifs de clivage : Acide trifluoroacétique (TFA), eau et scavengers comme le triisopropylsilane (TIS)

Principaux produits

Le principal produit de ces réactions est l’hormone peptidique sécrétine, porcine, qui est utilisée dans diverses applications diagnostiques et thérapeutiques .

Applications de la recherche scientifique

Chimie

En chimie, la sécrétine, porcine, est utilisée comme modèle de peptide pour l’étude des techniques de synthèse et de purification des peptides. Elle sert de référence pour le développement de nouvelles méthodes en chimie peptidique.

Biologie

Dans la recherche biologique, la sécrétine, porcine, est utilisée pour étudier la régulation des sécrétions gastro-intestinales et l’homéostasie de l’eau. Elle aide à comprendre les rôles physiologiques des hormones peptidiques et leurs interactions avec les récepteurs.

Médecine

En médecine, la sécrétine, porcine, est utilisée dans des tests diagnostiques pour évaluer la fonction exocrine pancréatique et pour diagnostiquer des affections telles que le gastrinome et les anomalies du canal pancréatique. Elle stimule la sécrétion de fluide riche en bicarbonate par le pancréas, qui est mesuré pour évaluer la fonction pancréatique .

Industrie

Dans l’industrie pharmaceutique, la sécrétine, porcine, est utilisée dans le développement d’agents diagnostiques et de formulations thérapeutiques. Elle est également utilisée dans la recherche et le développement pour étudier la pharmacocinétique et la pharmacodynamie des hormones peptidiques .

Applications De Recherche Scientifique

Scientific Research Applications

1.1 Assessment of Pancreatic Exocrine Function

Secretin acetate is widely used in research to evaluate pancreatic exocrine function through non-invasive imaging techniques. A notable application is in dynamic -acetate positron emission tomography (PET) studies. These studies assess the pancreatic response to secretin stimulation, allowing researchers to analyze changes in blood flow and metabolic activity within the pancreas.

- Study Findings : In a pilot study involving five healthy volunteers, PET scans were conducted before and after secretin administration. The results indicated significant increases in pancreatic perfusion and metabolic activity post-stimulation, suggesting that this compound can effectively enhance imaging techniques for assessing pancreatic health .

1.2 Investigating Obesity Treatment

Recent studies have highlighted the potential of this compound in obesity management. Research indicates that secretin administration can reduce food intake and stimulate lipolysis, particularly after Roux-en-Y gastric bypass surgery. This effect is believed to be mediated through interactions between brown adipose tissue and the brain, promoting feelings of satiety .

- Mechanistic Insights : In rodent models, continuous subcutaneous administration of secretin has been shown to elevate energy expenditure and transiently reduce body weight, indicating its potential as a therapeutic agent for obesity .

Clinical Applications

2.1 Diagnostic Use in Pancreatic Disorders

This compound is instrumental in diagnostic tests for pancreatic exocrine insufficiency. The secretin stimulation test helps evaluate the pancreas's ability to secrete bicarbonate-rich fluid, which is critical for neutralizing gastric acid and aiding digestion.

- Clinical Utility : A study demonstrated that a 20-minute secretin-stimulated endoscopic pancreas function test effectively assesses pancreatic function, providing valuable diagnostic information for conditions such as chronic pancreatitis and pancreatic cancer .

2.2 Potential Therapeutic Uses

Beyond diagnostics, this compound has shown promise in treating gastrointestinal disorders. It regulates gastric acid secretion and enhances bicarbonate secretion from the pancreas, which can be beneficial in managing conditions like peptic ulcers and pancreatitis.

- Case Studies : Clinical trials are ongoing to explore the efficacy of secretin analogs in treating obesity and metabolic disorders. These studies aim to elucidate the long-term effects of secretin on weight management and metabolic health .

Summary of Key Findings

Mécanisme D'action

La sécrétine, porcine, exerce ses effets en se liant au récepteur de la sécrétine, un récepteur couplé aux protéines G situé à la surface des cellules cibles dans le pancréas, l’estomac et le foie. Lors de la liaison, elle active l’adénylate cyclase, ce qui conduit à une augmentation des niveaux d’adénosine monophosphate cyclique (AMPc). Cela, à son tour, stimule la sécrétion de fluide riche en bicarbonate par les cellules ductales pancréatiques et inhibe la sécrétion d’acide gastrique. Les cibles moléculaires et les voies impliquées comprennent le récepteur de la sécrétine, l’adénylate cyclase et la voie de signalisation de l’AMPc .

Comparaison Avec Des Composés Similaires

Composés similaires

Sécrétine humaine : Structure et fonction similaires à la sécrétine porcine, mais avec de légères différences dans la séquence d’acides aminés.

Sécrétine synthétique : Versions synthétisées chimiquement de la sécrétine, porcine ou humaine, utilisées de manière interchangeable dans la recherche et le diagnostic.

Cholécystokinine : Une autre hormone gastro-intestinale qui travaille en synergie avec la sécrétine pour réguler les processus digestifs.

Unicité

La sécrétine, porcine, est unique en raison de sa séquence d’acides aminés spécifique et de sa capacité à stimuler efficacement la sécrétion de bicarbonate pancréatique. Elle est souvent préférée dans les tests diagnostiques en raison de sa grande efficacité et de sa fiabilité pour stimuler les sécrétions pancréatiques .

Activité Biologique

Secretin acetate is a peptide hormone primarily involved in the regulation of pancreatic secretions and gastrointestinal function. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Overview of this compound

Secretin is a 27-amino acid peptide synthesized by S-cells in the duodenum and proximal jejunum. It is released in response to acidic chyme entering the small intestine and plays a crucial role in digestive processes by stimulating the secretion of bicarbonate-rich pancreatic fluid and bile . Its primary receptor, the secretin receptor (SCTR), belongs to the class B G-protein-coupled receptor family and mediates various physiological responses.

Upon secretion, secretin binds to SCTR on pancreatic ductal cells, leading to several key actions:

- Stimulation of Bicarbonate Secretion : Secretin enhances bicarbonate secretion from pancreatic ductal cells, which helps neutralize gastric acid in the duodenum. This action is critical for protecting intestinal mucosa from acidity .

- Inhibition of Gastric Motility : By slowing gastric emptying, secretin allows more time for digestion and absorption in the intestines .

- Regulation of Pancreatic Enzyme Secretion : Secretin indirectly stimulates enzyme secretion by acting on acinar cells, enhancing overall digestive efficiency .

Biological Activity Data

The biological activity of this compound can be quantified through various studies. Below is a summary table highlighting key findings from research on its effects on pancreatic function:

Case Studies

-

Exocrine Pancreatic Function Assessment :

A pilot study utilized -acetate PET imaging to assess pancreatic function before and after secretin administration. Results showed a significant increase in pancreatic perfusion and bicarbonate output following secretin stimulation, indicating its effectiveness in enhancing exocrine pancreatic function . -

Obesity Treatment Implications :

Research has explored secretin's role in obesity management. In patients undergoing Roux-en-Y Gastric Bypass (RYGB), postprandial plasma levels of secretin were significantly elevated, correlating with reduced food intake and increased energy expenditure in rodent models . This suggests potential therapeutic applications for secretin in metabolic disorders.

Clinical Applications

This compound is clinically used to stimulate pancreatic secretion during diagnostic tests for pancreatic exocrine insufficiency. The standard dosage for such tests is typically around 0.2 μg/kg administered intravenously, which has been shown to effectively stimulate bicarbonate and enzyme secretion .

Propriétés

IUPAC Name |

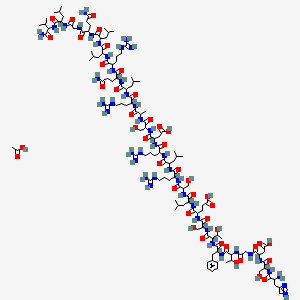

acetic acid;5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C130H220N44O41.C2H4O2/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70;1-2(3)4/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFCPAYEMPIQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C132H224N44O43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694214 | |

| Record name | Acetic acid--histidylseryl-alpha-aspartylglycylthreonylphenylalanylthreonylseryl-alpha-glutamylleucylserylarginylleucylarginyl-alpha-aspartylserylalanylarginylleucylglutaminylarginylleucylleucylglutaminylglycylleucylvalinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3115.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10813-74-8 | |

| Record name | Acetic acid--histidylseryl-alpha-aspartylglycylthreonylphenylalanylthreonylseryl-alpha-glutamylleucylserylarginylleucylarginyl-alpha-aspartylserylalanylarginylleucylglutaminylarginylleucylleucylglutaminylglycylleucylvalinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary finding of the research paper "Effect of secretin and inhibitors of HCO3−/H+ transport on the membrane voltage of rat pancreatic duct cells"?

A1: While the provided abstract doesn't detail the specific findings, it highlights the paper's focus on understanding how secretin influences the electrical properties of rat pancreatic duct cells. [] The research likely investigates the interaction between secretin and ion transport mechanisms (specifically HCO3−/H+ transport) that contribute to changes in the membrane voltage of these cells. This suggests a potential role of secretin in regulating pancreatic duct cell function, possibly influencing fluid and electrolyte secretion in the pancreas.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.